Orienticin B is derived from natural sources, particularly from the fermentation of certain actinomycetes, which are known to produce various bioactive compounds. The specific strains that yield Orienticin B are often isolated from soil samples or decaying organic matter, where they thrive in nutrient-rich environments.
Orienticin B is classified as a glycopeptide antibiotic. Glycopeptides are characterized by their complex structures, which include multiple sugar moieties and amino acid components. This classification is significant as it determines the compound's mechanism of action and its interaction with bacterial cell walls.
The synthesis of Orienticin B involves several intricate steps, primarily focusing on the assembly of its glycopeptide structure. Various synthetic methodologies have been developed to achieve this, including:
Recent advancements in synthetic chemistry have led to improved methods for synthesizing Orienticin B. Techniques such as microwave-assisted synthesis and enzymatic catalysis have been explored, enhancing reaction rates and selectivity while minimizing by-products. The use of chiral auxiliaries and advanced coupling reactions has also been pivotal in achieving the desired stereochemistry.
The molecular structure of Orienticin B consists of a complex arrangement of amino acids linked by peptide bonds, along with sugar moieties that contribute to its solubility and biological activity. The specific arrangement of these components is critical for its function as an antibiotic.
Orienticin B can undergo various chemical reactions that modify its structure and potentially enhance its antibacterial properties. Key reactions include:
The reactivity of Orienticin B is influenced by its functional groups. For instance, the presence of hydroxyl groups allows for esterification reactions, which can be used to create prodrugs with improved pharmacokinetic properties.
Orienticin B exerts its antibacterial effects primarily through inhibition of cell wall synthesis in bacteria. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing cross-linking and ultimately leading to cell lysis.
Research indicates that Orienticin B displays activity against vancomycin-resistant strains by modifying its binding affinity through structural alterations. The mechanism involves competitive inhibition where Orienticin B effectively mimics the natural substrates required for cell wall biosynthesis.
Orienticin B has significant potential in medicinal chemistry due to its antibacterial properties. Its applications include:
Orienticin B is a naturally occurring glycopeptide antibiotic first isolated from the actinomycete Amycolatopsis orientalis, a soil-dwelling Gram-positive bacterium renowned for producing clinically significant antibiotics. This discovery emerged during the golden age of antibiotic prospecting in the latter half of the 20th century, when researchers intensively screened microbial taxa for novel bioactive compounds. The Amycolatopsis genus, initially misclassified as Streptomyces or Nocardia due to morphological similarities, was formally recognized as a distinct taxon in 1986 based on chemotaxonomic characteristics like the absence of mycolic acids and presence of specific cell wall components [1] . A. orientalis gained prominence earlier as the progenitor of vancomycin, highlighting its biosynthetic prowess in generating structurally complex glycopeptides. Orienticin B was identified through chromatographic fractionation of fermented broths, revealing its structural kinship to vancomycin while exhibiting distinct modifications. Its discovery underscores the critical role of actinomycetes—particularly understudied genera like Amycolatopsis—as reservoirs for pharmacologically relevant molecules. Genomic analyses reveal that Amycolatopsis strains harbor extensive biosynthetic gene clusters (BGCs), with an average of 25 BGCs per genome, ranking second only to Streptomyces among actinomycetes in biosynthetic potential [1].
Orienticin B belongs to the glycopeptide antibiotic (GPA) class, characterized by a conserved heptapeptide backbone extensively cross-linked into a rigid cup-shaped structure essential for target binding. This scaffold is decorated with sugar moieties and other modifications that influence pharmacological properties. Specifically, Orienticin B shares the core structural motif of vancomycin-type GPAs, featuring oxidative cross-links between aromatic residues forming three key rings (AB, C-O-D, and D-E), creating the pocket that binds the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors [7]. Its molecular formula is C₇₂H₈₆ClN₉O₂₇ (molecular weight: 1544.95 g/mol), and it contains a chlorine atom and multiple hydroxyl groups contributing to its hydrophilicity (calculated XLogP3: -3.4) [4] [8]. Unlike vancomycin, Orienticin B features unique modifications including a 22-O-(3-amino-3-C-methyl-2,3,6-trideoxy-α-L-arabino-hexopyranosyl) sugar substituent and the absence of a methyl group and chlorine at specific positions (designated as 3''-deamino-10-dechloro-3''-demethyl-3''-hydroxyvancomycin) [8]. These alterations confer distinct physicochemical and potentially improved target-binding attributes.
Table 1: Structural Comparison of Orienticin B with Key Glycopeptide Antibiotics
Compound | Core Structure Type | Key Structural Features | Sugar Modifications |
---|---|---|---|
Orienticin B | Vancomycin-type | 3''-deamino-10-dechloro-3''-demethyl-3''-hydroxy; unique arabino-hexopyranosyl sugar | Disaccharide with 3-amino-3-C-methyl-trideoxy sugar |
Vancomycin | Vancomycin-type | Standard heptapeptide with three cross-links; vancosamine sugar | Vancosamine and glucose |
Teicoplanin | Teicoplanin-type | Four cross-links; fatty acid acyl chain attached to glucosamine | N-acylglucosamine, mannose |
Oritavancin | Semi-synthetic vancomycin derivative | 4'-Chlorobiphenylmethyl side chain; additional epivancosamine | Modified disaccharide with hydrophobic alkyl chain |
Orienticin B holds dual significance: as a structural archetype for understanding glycopeptide-target interactions and as a template for designing novel derivatives against resistant pathogens. Its mechanism involves high-affinity binding to the D-Ala-D-Ala terminus of lipid II, preventing transglycosylation and transpeptidation in peptidoglycan assembly—a strategy shared by natural GPAs [7]. Crucially, its unique structural features may enable enhanced evasion of resistance mechanisms prevalent in enterococci (e.g., VanA, VanB phenotypes) where modified targets (D-Ala-D-Lac or D-Ala-D-Ser) reduce vancomycin affinity . Research indicates that strategic modifications to GPA scaffolds—like the hydrophobic appendages in oritavancin (derived from chloroeremomycin, another A. orientalis metabolite)—can restore potency against vancomycin-resistant strains via secondary mechanisms (e.g., membrane disruption) [7]. Consequently, Orienticin B serves as a chemical probe for studying structure-activity relationships (SAR) within GPAs. With antibiotic resistance escalating (particularly among Gram-positive pathogens like MRSA and VRE), and dwindling new antibiotic classes, natural products like Orienticin B provide indispensable starting points for developing next-generation therapeutics. Genomic mining of Amycolatopsis species reveals numerous "silent" BGCs, suggesting potential to unlock Orienticin B analogs through pathway engineering or elicitor strategies [1].
Table 2: Key Physicochemical Properties of Orienticin B
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₇₂H₈₆ClN₉O₂₇ | Confirmed by mass spectrometry |
Molecular Weight | 1544.95 g/mol | [4] [8] |
XLogP3 | -3.4 | Indicates high hydrophilicity |
Solubility | Low oral bioavailability | Typical of glycopeptides; parenteral administration |
Stability | pH-dependent | Degrades under strong acidic/basic conditions |
Mechanism of Action | Lipid II binding | Inhibits cell wall synthesis |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8